molecular formula C17H24N2O7S B14535487 Diethyl N-(4-acetamidobenzene-1-sulfonyl)-L-glutamate CAS No. 62595-77-1

Diethyl N-(4-acetamidobenzene-1-sulfonyl)-L-glutamate

Cat. No.: B14535487
CAS No.: 62595-77-1
M. Wt: 400.4 g/mol
InChI Key: FWEPZNVAZCXTCI-HNNXBMFYSA-N
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Description

Diethyl N-(4-acetamidobenzene-1-sulfonyl)-L-glutamate is a complex organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antimicrobial and anticancer agents . This compound features a sulfonyl group attached to a benzene ring, which is further connected to an acetamido group and a glutamate moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Diethyl N-(4-acetamidobenzene-1-sulfonyl)-L-glutamate typically involves multiple steps. One common method starts with the preparation of 4-acetamidobenzenesulfonyl chloride, which is then reacted with L-glutamate under specific conditions to form the desired compound . The reaction conditions often include the use of organic solvents such as benzene or chloroform and may require catalysts to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors to ensure consistency and purity. The process typically includes rigorous quality control measures to monitor the reaction progress and the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Diethyl N-(4-acetamidobenzene-1-sulfonyl)-L-glutamate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or alcohols. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction can produce sulfinyl or sulfhydryl derivatives .

Mechanism of Action

The mechanism of action of Diethyl N-(4-acetamidobenzene-1-sulfonyl)-L-glutamate involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with enzymes and proteins, potentially inhibiting their activity. This inhibition can disrupt various biochemical pathways, leading to the compound’s observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

CAS No.

62595-77-1

Molecular Formula

C17H24N2O7S

Molecular Weight

400.4 g/mol

IUPAC Name

diethyl (2S)-2-[(4-acetamidophenyl)sulfonylamino]pentanedioate

InChI

InChI=1S/C17H24N2O7S/c1-4-25-16(21)11-10-15(17(22)26-5-2)19-27(23,24)14-8-6-13(7-9-14)18-12(3)20/h6-9,15,19H,4-5,10-11H2,1-3H3,(H,18,20)/t15-/m0/s1

InChI Key

FWEPZNVAZCXTCI-HNNXBMFYSA-N

Isomeric SMILES

CCOC(=O)CC[C@@H](C(=O)OCC)NS(=O)(=O)C1=CC=C(C=C1)NC(=O)C

Canonical SMILES

CCOC(=O)CCC(C(=O)OCC)NS(=O)(=O)C1=CC=C(C=C1)NC(=O)C

Origin of Product

United States

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